molecular formula C6H8N2O2 B13311196 4,5-dimethyl-1H-imidazole-2-carboxylic acid

4,5-dimethyl-1H-imidazole-2-carboxylic acid

Cat. No.: B13311196
M. Wt: 140.14 g/mol
InChI Key: GXHDGDMHQVCBDE-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1H-imidazole-2-carboxylic acid (CAS 125001-20-9) is a high-purity chemical building block with significant research value, particularly in the field of antimicrobial resistance. Its molecular formula is C 6 H 8 N 2 O 2 and it has a molecular weight of 140.14 g/mol . The primary research application of this compound is as a core metal-binding pharmacophore in the development of inhibitors for metallo-β-lactamases (MBLs) . MBLs are bacterial enzymes that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems. In structural and pharmacological studies, the 1H-imidazole-2-carboxylic acid scaffold has been identified as a key chemotype that potently inhibits clinically relevant MBLs, such as the VIM type . Researchers are leveraging this scaffold to create new compounds that can restore the efficacy of existing antibiotics against resistant Gram-negative bacteria. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. As a solid, it should be stored in an inert atmosphere at freezer temperatures, ideally under -20°C, to ensure stability .

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

4,5-dimethyl-1H-imidazole-2-carboxylic acid

InChI

InChI=1S/C6H8N2O2/c1-3-4(2)8-5(7-3)6(9)10/h1-2H3,(H,7,8)(H,9,10)

InChI Key

GXHDGDMHQVCBDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Step 1: Hydroxymethylation of Imidazole

Parameter Range Preferred Source
Formaldehyde molar ratio 2–5 equivalents 2.5 equivalents
Temperature 80°C – 120°C 100°C
Catalyst Strong base (e.g., KOH or NaOH) KOH
Reaction time 1–3 hours 2 hours

Reaction Scheme:

Imidazole + Formaldehyde → Hydroxymethylimidazole derivatives

Step 2: Oxidation to Carboxylic Acid

  • The hydroxymethylimidazoles are treated with nitric acid at 130°C–135°C.
  • Molar ratio of nitric acid to imidazole: 15:1 to 20:1.
  • Reaction duration: 6–10 hours.

Outcome:
Crystallization of 4,5-dimethyl-1H-imidazole-2-carboxylic acid after cooling and filtration.

Advantages:

  • Uses cheap, readily available reagents.
  • Good yields (~75–80%).
  • Suitable for producing substituted derivatives with methyl groups.

Limitations:

  • Requires careful control of reaction conditions to prevent oligomerization.
  • Multiple steps increase process complexity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Remarks
Direct Carboxylation 4,5-Disubstituted imidazole CO₂, base 150–300°C, 10–180 bar Up to 80% Economical, scalable
Hydroxymethylation + Oxidation Imidazole + Formaldehyde Formaldehyde, nitric acid 80–120°C (hydroxymethylation), 130°C (oxidation) 75–80% Cost-effective, multi-step
Benzimidazole Oxidation Benzimidazole derivatives KMnO₄ or K₂Cr₂O₇ Reflux Variable Less selective

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethyl-1H-imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The methyl groups and carboxylic acid functional group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

While comprehensive data tables and case studies focusing solely on the applications of "4,5-dimethyl-1H-imidazole-2-carboxylic acid" are not available within the provided search results, the following information can be extracted:

Chemical Information and Properties

  • Nomenclature: 4,5-dimethyl-1H-imidazole-2-carboxylic acid derivatives are related to 1H-imidazole-2-carboxylic acid (ICA) .
  • Related Compounds: Sodium 4,5-dimethyl-1H-imidazole-2-carboxylate is a related compound with the molecular formula C6H7N2NaO2 .
  • 2,5-dimethyl-1H-imidazole-4-carboxylic acid hydrochloride: This is another organic compound listed in a catalog of life science products, available in various quantities and purities .

Antimicrobial Activity of Imidazole Derivatives

  • N-alkylimidazole-2-carboxylic acids have demonstrated antimicrobial activity due to the low pKa of the carboxylic acid moiety . These compounds were tested against Gram-negative (Escherichia coli), Gram-positive (Staphylococcus aureus & Bacillus subtilis subsp. spizizenii) bacterial strains, and yeast (C. albicans) .
  • The antimicrobial activity is enhanced with longer alkyl chains and substitution with a low pKa group at the 2-position .
  • In the study, N-alkylimidazole derivatives were most active against Gram-positive bacteria .
  • Active 2-substituted N-alkylimidazole derivatives exhibited excellent antibacterial activity compared to metronidazole, a commercial imidazole-containing antibacterial agent .

Structure-Guided Optimization

  • X-ray structure-guided optimization of 1H-imidazole-2-carboxylic acid (ICA) derivatives has been reported, considering engagement with the active site .
  • Modifications to the structure of 1H-imidazole-2-carboxylic acid can impact its activity .

Potential Anticoccidial Agent

  • 1H-imidazole-4,5-dicarboxamide is identified as a potential anticoccidial agent, useful for treating parasitic diseases in animals, especially poultry .

xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole

  • xi-4,5-Dihydro-2,4(5)-dimethyl-1H-imidazole belongs to the class of organic compounds known as imidolactams . It has been detected, but not quantified in, fishes, suggesting it could be a potential biomarker for the consumption of these foods .

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1H-imidazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

(a) Coordination Chemistry

4,5-Dimethyl-1H-imidazole-2-carboxylic acid exhibits monodentate or bidentate coordination modes with metals. However, imidazole-4,5-dicarboxylic acid derivatives show greater versatility, forming polynuclear complexes with lanthanides due to their dual carboxylate groups . For instance, Sun et al. (2005) demonstrated that these derivatives stabilize rare-earth metal clusters with luminescent properties .

(c) Pharmacological Potential

While 4,5-dimethyl derivatives are less explored for direct bioactivity, 4,5-dichloro analogs (e.g., 4,5-dichloro-1H-imidazole-2-carboxylic acid) show promise in antimicrobial studies due to increased electrophilicity from chlorine substituents . Similarly, imidazole-4,5-dicarboxylic acid derivatives have been tested for growth inhibitory effects against microbes, though results are compound-specific .

Biological Activity

4,5-Dimethyl-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound belonging to the imidazole family. Its unique structural properties, characterized by two methyl groups and a carboxylic acid functional group, contribute to its reactivity and biological significance. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₇H₈N₂O₂
  • Molecular Weight : 140.14 g/mol

The compound's structure allows it to engage in various chemical reactions, facilitating the formation of diverse substituted imidazole derivatives. This versatility is crucial for its applications in pharmaceutical and agrochemical research.

4,5-Dimethyl-1H-imidazole-2-carboxylic acid exhibits its biological activity primarily through interactions with enzymes and cellular receptors. It can act as an enzyme inhibitor or activator by binding to active sites, thereby altering enzyme conformation and activity. This interaction can influence metabolic pathways significantly.

Additionally, the compound's ability to chelate metal ions enhances its role in metal-dependent enzymatic reactions, further contributing to its biological effects.

Enzyme Inhibition

Studies indicate that 4,5-dimethyl-1H-imidazole-2-carboxylic acid can inhibit specific enzymes involved in critical metabolic processes. For example, it has been shown to interact with NS3 protease in the context of hepatitis C virus research, demonstrating potential as an antiviral agent by disrupting viral replication pathways .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of imidazole derivatives. For instance, derivatives similar to 4,5-dimethyl-1H-imidazole-2-carboxylic acid have exhibited significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Potential

The compound has been investigated for its anti-inflammatory properties. In a study examining related compounds, it was noted that modifications at the carboxylic acid position could enhance NF-kB inhibitory activity—an important pathway in inflammation .

Antiviral Activity Against Hepatitis C

A notable study focused on the design of peptidomimetics based on imidazole derivatives for inhibiting NS3 protease. Compounds derived from 1H-imidazole-2,5-dicarboxamide showed promising results with IC50 values indicating effective inhibition of viral activity . The structural modifications leading to enhanced binding affinities provide insights into optimizing therapeutic agents targeting viral infections.

Antibacterial Studies

Jain et al. synthesized various imidazole derivatives and tested their antimicrobial efficacy against several bacterial strains using diffusion methods. The results indicated that specific substitutions could significantly enhance antibacterial potential—highlighting the importance of structural diversity in developing effective antimicrobial agents .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesUnique Properties
2,5-Dimethyl-1H-imidazole-4-carboxylic acidMethyl groups at positions 2 and 5Used in different biological contexts
4-Methyl-1H-imidazole-2-carboxylic acidMethyl group at position 4Less steric hindrance compared to 4,5-dimethyl
4,5-DimethylimidazoleLacks carboxylic acid functionalityMore basic properties; used as a ligand
4,5-Dimethyl-1H-imidazole-2-carboxamideContains an amide instead of carboxylic acidDifferent reactivity profile; potential for different applications

The table illustrates how variations in structure influence the biological activity and potential applications of these compounds.

Q & A

Basic: What are the standard synthetic methodologies for 4,5-dimethyl-1H-imidazole-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting from simpler precursors. A common approach includes cyclization of a diketone or ketoester with a nitrogen source (e.g., ammonium acetate) under acidic conditions. For example, substituted imidazoles are synthesized via the Debus-Radziszewski reaction, where α-diketones react with aldehydes and ammonia . Optimizing solvent choice (e.g., ethanol or acetic acid) and temperature (reflux conditions) is critical for achieving high yields. Post-synthesis, purification via column chromatography or recrystallization ensures product integrity .

Basic: How is the purity and structural integrity of 4,5-dimethyl-1H-imidazole-2-carboxylic acid verified?

Purity is assessed using thin-layer chromatography (TLC) to monitor reaction progress . Structural confirmation employs spectroscopic methods:

  • NMR : 1H^1H and 13C^{13}C NMR identify substituent positions (e.g., methyl groups at C4/C5 and the carboxylic acid at C2) .
  • X-ray crystallography : Resolves bond lengths, angles, and crystallographic packing (e.g., using SHELXL for refinement) .
  • Mass spectrometry : Validates molecular weight via ESI-MS or MALDI-TOF .

Advanced: What strategies are employed to ensure regioselectivity in the synthesis of substituted imidazole derivatives like 4,5-dimethyl-1H-imidazole-2-carboxylic acid?

Regioselectivity is controlled by:

  • Precursor design : Using sterically hindered reagents to direct substituents to specific positions. For example, 2,4,5-trisubstituted imidazoles are synthesized by pre-functionalizing the diketone precursor .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) or ionic liquids can stabilize transition states, favoring desired regioisomers .
  • Protecting groups : Temporary protection of the carboxylic acid during synthesis prevents unwanted side reactions .

Advanced: How can conflicting spectroscopic data be resolved during the characterization of 4,5-dimethyl-1H-imidazole-2-carboxylic acid?

Conflicting data (e.g., ambiguous NMR peaks or IR stretches) are resolved via:

  • X-ray diffraction : Provides unambiguous structural confirmation, especially for tautomeric forms or stereochemical ambiguities .
  • Multi-nuclear NMR : 15N^{15}N-NMR clarifies nitrogen environments in the imidazole ring .
  • Computational modeling : DFT calculations (e.g., using Gaussian) predict spectroscopic profiles and compare them with experimental data .

Advanced: What are the challenges in optimizing reaction conditions for high-yield synthesis of 4,5-dimethyl-1H-imidazole-2-carboxylic acid?

Key challenges include:

  • Byproduct formation : Competing reactions (e.g., over-oxidation or dimerization) are minimized by controlling stoichiometry and reaction time .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility but may require strict anhydrous conditions to avoid hydrolysis .
  • Catalyst selection : Homogeneous catalysts (e.g., Pd/C for hydrogenation) improve efficiency but require post-reaction removal via filtration or chromatography .

Advanced: How do crystallographic tools like SHELX and ORTEP aid in analyzing 4,5-dimethyl-1H-imidazole-2-carboxylic acid?

  • SHELXL : Refines high-resolution crystallographic data to determine precise atomic coordinates and thermal parameters, critical for validating hydrogen-bonding networks in the solid state .
  • ORTEP-III : Generates publication-quality thermal ellipsoid diagrams, visualizing molecular geometry and disorder in crystal lattices .

Basic: What are the key functional groups in 4,5-dimethyl-1H-imidazole-2-carboxylic acid, and how do they influence reactivity?

  • Imidazole ring : The conjugated π-system enables electrophilic substitution at nitrogen or carbon positions.
  • Carboxylic acid : Participates in hydrogen bonding (affecting crystallinity) and can be derivatized (e.g., esterification) for downstream applications .
  • Methyl groups : Electron-donating effects stabilize the ring and influence acidity/basicity .

Advanced: How is computational chemistry applied to predict the properties of 4,5-dimethyl-1H-imidazole-2-carboxylic acid?

  • Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes) using software like AutoDock .
  • pKa prediction : Tools like MarvinSketch estimate the acidity of the carboxylic acid group and basicity of the imidazole nitrogen .
  • Tautomer stability : DFT calculations (e.g., B3LYP/6-31G*) evaluate the energy difference between possible tautomeric forms .

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